molecular formula C22H21NO5 B11646352 propyl 4-(4-methyl-2-oxo-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)benzoate

propyl 4-(4-methyl-2-oxo-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)benzoate

Cat. No.: B11646352
M. Wt: 379.4 g/mol
InChI Key: YSEPVCYGJYMLHI-UHFFFAOYSA-N
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Description

PROPYL 4-{4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-9-YL}BENZOATE: is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and material science. The structure of this compound features a chromeno-oxazin core, which is a fused heterocyclic system containing oxygen and nitrogen atoms, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PROPYL 4-{4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-9-YL}BENZOATE typically involves multi-step organic reactions. One common method includes the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate and dry acetone at 50°C. This intermediate is then reacted with various sodium azides to form the desired chromeno-oxazin derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, green solvents, and catalysts to enhance yield and reduce environmental impact. The process may also involve purification steps such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: PROPYL 4-{4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-9-YL}BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety, where nucleophiles replace leaving groups under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology: In biological research, PROPYL 4-{4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-9-YL}BENZOATE is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine: In medicine, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies as an anti-inflammatory, anticancer, and antimicrobial agent. Its ability to modulate specific biological pathways makes it a potential candidate for treating various diseases.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced stability and functionality.

Mechanism of Action

The mechanism of action of PROPYL 4-{4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-9-YL}BENZOATE involves its interaction with specific molecular targets. The chromeno-oxazin core can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to the inhibition of key biological pathways, resulting in therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Uniqueness: The uniqueness of PROPYL 4-{4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-9-YL}BENZOATE lies in its specific substituents and the resulting biological activity. The propyl group may enhance its lipophilicity, allowing for better membrane permeability and interaction with hydrophobic pockets in enzymes or receptors.

Properties

Molecular Formula

C22H21NO5

Molecular Weight

379.4 g/mol

IUPAC Name

propyl 4-(4-methyl-2-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-9-yl)benzoate

InChI

InChI=1S/C22H21NO5/c1-3-10-26-22(25)15-4-6-16(7-5-15)23-12-18-19(27-13-23)9-8-17-14(2)11-20(24)28-21(17)18/h4-9,11H,3,10,12-13H2,1-2H3

InChI Key

YSEPVCYGJYMLHI-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)N2CC3=C(C=CC4=C3OC(=O)C=C4C)OC2

Origin of Product

United States

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